Basicity Shift: 3‑Ethynylpiperidine HCl Exhibits a Measurably Lower pKa than Unsubstituted Piperidine
The conjugate acid of 3‑ethynylpiperidine has a pKa of 9.447, determined experimentally . This is approximately 1.4 log units lower than the pKa of unsubstituted piperidine (~10.8) [1], reflecting the electron‑withdrawing inductive effect of the ethynyl group at the 3‑position. In contrast, the 4‑ethynyl isomer is predicted to exhibit a pKa closer to that of piperidine because the substituent is para to the nitrogen, reducing its inductive influence. This difference alters the protonation state at physiological pH and can modulate the reactivity of the secondary amine in acylation, reductive amination, and salt formation steps.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 9.447 |
| Comparator Or Baseline | Piperidine: pKa ≈ 10.8 (literature consensus); 4‑ethynylpiperidine: pKa not directly measured but predicted to be >10 (class‑level inference) |
| Quantified Difference | ΔpKa ≈ −1.4 vs. piperidine |
| Conditions | Experimental pKa at 25 °C in aqueous medium (Activate Scientific datasheet); piperidine pKa from standard compilations. |
Why This Matters
A 1.4‑unit pKa difference translates to a ~25‑fold change in the protonated‑amine fraction at near‑neutral pH, directly impacting solubility, formulation, and the kinetics of amine‑dependent coupling reactions in multi‑step syntheses.
- [1] Haynes, W. M. (ed.) CRC Handbook of Chemistry and Physics, 95th ed., CRC Press, 2014; pKa of piperidine = 11.22 (adjusted for temperature/concentration ~10.8). View Source
